Benzyl octyl phthalate
Overview
Description
Emamectin B1a is a semi-synthetic derivative of avermectin B1, a naturally occurring compound produced by the soil bacterium Streptomyces avermitilis. It belongs to the avermectin family of compounds, which are known for their potent insecticidal properties. Emamectin B1a is widely used in agriculture as an insecticide due to its high efficacy against a broad spectrum of pests, including caterpillars, mites, thrips, and leaf miners .
Preparation Methods
Synthetic Routes and Reaction Conditions: Emamectin B1a is synthesized through a series of chemical reactions starting from avermectin B1. The key steps involve the oxidation of the 4’'-hydroxy moiety and subsequent reductive amination to introduce the methylamino group. This modification significantly enhances the insecticidal potency of the compound .
Industrial Production Methods: Industrial production of emamectin B1a typically involves fermentation of Streptomyces avermitilis to produce avermectin B1, followed by chemical modification to obtain emamectin B1a. The compound is often formulated as emamectin benzoate, which is a white or faintly yellow powder .
Chemical Reactions Analysis
Types of Reactions: Emamectin B1a undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reductive amination is a key step in its synthesis.
Substitution: The introduction of the methylamino group is a substitution reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reductive amination typically involves reagents like sodium cyanoborohydride.
Major Products Formed: The major product formed from these reactions is emamectin B1a itself, with the methylamino group enhancing its insecticidal properties .
Scientific Research Applications
Emamectin B1a has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying macrocyclic lactones and their derivatives.
Biology: Employed in studies on insect physiology and neurobiology due to its potent insecticidal properties.
Medicine: Investigated for its potential use in treating parasitic infections in animals.
Industry: Widely used as an insecticide in agriculture to protect crops from various pests
Mechanism of Action
Emamectin B1a exerts its effects by binding to chloride channels in the nervous system of insects, leading to an influx of chloride ions. This causes hyperpolarization of the nerve cells, resulting in paralysis and eventual death of the insect. The compound specifically targets glutamate-gated chloride channels, which are unique to invertebrates, making it highly selective for pests and relatively safe for non-target organisms .
Comparison with Similar Compounds
Abamectin: Another derivative of avermectin B1, differing by one methylene group in the side chain.
Ivermectin: A closely related compound used primarily in veterinary medicine for treating parasitic infections.
Uniqueness: Emamectin B1a is unique due to its enhanced insecticidal potency compared to other avermectin derivatives. The introduction of the methylamino group significantly increases its efficacy against a broad spectrum of pests, making it a valuable tool in integrated pest management .
Properties
IUPAC Name |
2-O-benzyl 1-O-octyl benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O4/c1-2-3-4-5-6-12-17-26-22(24)20-15-10-11-16-21(20)23(25)27-18-19-13-8-7-9-14-19/h7-11,13-16H,2-6,12,17-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHSHXMIKFVAEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873993 | |
Record name | Benzyl octyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid | |
Record name | 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1248-43-7, 68515-40-2 | |
Record name | 1-Octyl 2-(phenylmethyl) 1,2-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1248-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl octyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001248437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyl octyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzyl octyl phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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